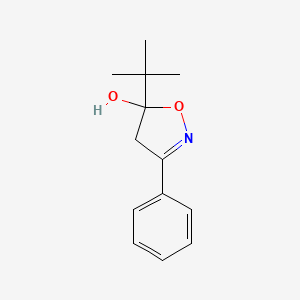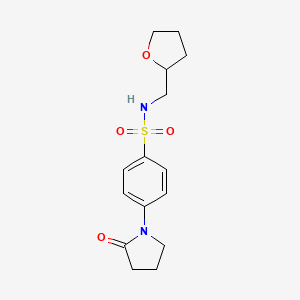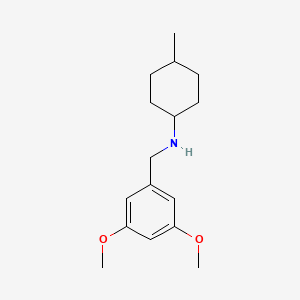![molecular formula C22H14N2O3S B5119802 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5119802.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide, also known as BFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFT is a small molecule inhibitor of the oncogenic transcription factor, STAT3, which is known to play a crucial role in cancer progression, inflammation, and immune evasion.
作用機序
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the phosphorylation and dimerization of STAT3, which is a critical transcription factor that regulates the expression of genes involved in cell survival, proliferation, and immune evasion. The inhibition of STAT3 by N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax and caspases. Furthermore, the inhibition of STAT3 by N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide also leads to the suppression of pro-inflammatory cytokines such as IL-6 and IL-17, and the promotion of regulatory T cells.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells. Furthermore, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-17.
実験室実験の利点と制限
One of the advantages of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide is its specificity towards STAT3, which makes it a promising therapeutic agent for cancer and inflammation. N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has also been shown to have low toxicity in animal models, which indicates its potential safety for clinical use. However, one of the limitations of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide is its poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have the necessary skills and resources.
将来の方向性
There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide. One of the potential applications of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where the inhibition of STAT3 may help to suppress the immune response. Furthermore, the combination of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide with other chemotherapeutic agents may enhance the efficacy of cancer treatment. In addition, the development of prodrugs or formulations of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide that improve its solubility and bioavailability may increase its clinical potential. Finally, the identification of biomarkers that predict the response to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide may help to personalize cancer treatment and improve patient outcomes.
Conclusion
In conclusion, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide is a promising small molecule inhibitor of STAT3 that has potential therapeutic applications in cancer, inflammation, and autoimmune diseases. The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide requires expertise in organic chemistry, and its pharmacological effects are mediated by the inhibition of STAT3 phosphorylation and dimerization. N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has various biochemical and physiological effects, including the induction of apoptosis, inhibition of migration and invasion, anti-angiogenic effects, and anti-inflammatory effects. While N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has several advantages, such as its specificity towards STAT3 and low toxicity, its poor solubility and limited accessibility may limit its clinical potential. However, the identification of future directions for research on N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide may help to overcome these limitations and advance its clinical development.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 1-benzofuran-2-carboxylic acid, which is then converted into an acid chloride. The acid chloride is then reacted with 4-amino-3-hydroxybenzoic acid, followed by the addition of 2-aminobenzothiazole to form the final product, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. The inhibition of STAT3 by N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has been shown to induce apoptosis in cancer cells, suppress tumor growth, and enhance the efficacy of chemotherapy. In addition, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-17. Furthermore, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide has been shown to modulate the immune response by promoting the differentiation of regulatory T cells.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-17-12-14(23-21(26)19-11-13-5-1-3-7-18(13)27-19)9-10-15(17)22-24-16-6-2-4-8-20(16)28-22/h1-12,25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNMZBJQNZZHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5119723.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)


![N-(3-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119764.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)

![2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)

![methyl {[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B5119791.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5119813.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5119826.png)